molecular formula C19H24ClNO B560514 Blarcamesine Hydrochloride CAS No. 195615-84-0

Blarcamesine Hydrochloride

Cat. No.: B560514
CAS No.: 195615-84-0
M. Wt: 317.9 g/mol
InChI Key: FEQOLYDPQKHFTD-UHFFFAOYSA-N
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Description

ANAVEX 2-73 (Blarcamesine) is an investigational, orally available small molecule recognized for its potential in researching neurodegenerative and neurodevelopmental disorders. Its primary mechanism of action involves agonist activity at the sigma-1 receptor (SIGMAR1), a key chaperone protein involved in cellular homeostasis, calcium signaling, and the regulation of endoplasmic reticulum stress . By activating SIGMAR1, ANAVEX 2-73 has been shown to induce autophagy, a crucial cellular clearance process for misfolded proteins and aggregates, thereby restoring neural cell homeostasis and promoting neuroplasticity . The compound also exhibits modulatory effects on muscarinic acetylcholine receptors, contributing to its multifaceted research profile . This compound is of significant interest for research applications targeting the underlying pathology of complex CNS conditions. Clinical-stage research has explored its potential in Alzheimer's disease, where it demonstrated a significant slowing of cognitive decline and was supported by biomarkers indicating reduced amyloid-beta pathology and slowed brain atrophy in a Phase 2b/3 trial . Research also extends to Parkinson's disease dementia, with studies indicating improvements in motor and non-motor symptoms , and to Rett syndrome, where preclinical models have shown amelioration of neurologic impairments . The research value of ANAVEX 2-73 lies in its upstream, targeted approach to modulating proteostasis and cellular resilience, offering a broad platform for investigating pathways critical to neuronal health and survival . This product is provided For Research Use Only. It is strictly for application in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOLYDPQKHFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195615-84-0
Record name Blarcamesine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BLARCAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Collaboration with Syntagon AB

Syntagon’s expertise in synthetic organic chemistry facilitated the transition from milligram to kilogram quantities. Their GMP-compliant facility implemented:

  • Temperature-Controlled Reactions : Ensuring reproducibility across batches.

  • In-Process Analytics : Real-time monitoring of reaction progress to mitigate deviations.

Batch Production Metrics

ParameterSpecification
Batch Size2 kg
Purity>98%
Yield85–90% (overall)
Regulatory ComplianceFDA/EMA GMP Standards

This scale-up enabled Phase 1 trials in 2010, establishing a foundation for later-stage clinical development.

Crystallization and Polymorph Formation

Polymorphism plays a pivotal role in the physicochemical stability and bioavailability of ANAVEX 2-73. In 2025, Anavex secured a patent (U.S. 12,180,174) for crystalline dihydrogen phosphate salt forms, which exhibit superior properties compared to the freebase.

Dihydrogen Phosphate Salt Synthesis

The salt is formed via acid-base reaction with phosphoric acid, followed by controlled crystallization. Key advantages include:

  • Enhanced Solubility : Improved dissolution in aqueous media.

  • Thermal Stability : Melting point elevation by 20–30°C versus freebase.

Polymorph Characterization

PolymorphX-Ray Diffraction Peaks (2θ)Solubility (mg/mL)Stability
Form A12.4°, 18.7°, 22.1°2.8Hygroscopic
Form B10.9°, 20.3°, 24.5°1.5Non-hygroscopic

Form B was selected for further development due to its stability under ambient conditions.

Analytical Method Development

Quality control during synthesis and crystallization relies on advanced analytical techniques:

HPLC Purity Assays

  • Column : C18 reverse-phase (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) gradient.

  • Detection : UV at 254 nm.

Spectroscopic Characterization

  • NMR : Confirmed molecular structure via 1H^1H and 13C^{13}C spectra (δ 7.2–7.4 ppm for aromatic protons).

  • Mass Spectrometry : ESI-MS m/z 281.39 [M+H]+^+.

Formulation Strategies

ANAVEX 2-73’s formulation has evolved to address bioavailability and patient compliance challenges:

Oral Dosage Forms

  • Enteric-Coated Tablets : Prevent gastric degradation, achieving peak plasma concentration (CmaxC_{\text{max}}) of 120 ng/mL at 2 hours.

  • Suspensions : For pediatric populations, utilizing micronized freebase.

Transdermal Patches

Incorporating the dihydrogen phosphate salt enables sustained release over 24 hours, reducing dosing frequency.

Formulation TypeRelease ProfileBioavailability
Immediate-Release TabletCmaxC_{\text{max}}: 1.5 h65%
Transdermal PatchSteady-state over 24 h80%

Stability and Solubility Considerations

Stability studies under ICH guidelines inform storage and handling protocols:

Solubility Profile

SolventSolubility (mg/mL)
DMSO50
PEG 30015
Water0.8
FormTemperatureStability Duration
Freebase-20°C1 month
Dihydrogen Phosphate25°C24 months

Chemical Reactions Analysis

Anavex 2-73 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also impact the compound’s properties.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can modify the compound’s functionality.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alzheimer's Disease

Recent clinical trials have demonstrated that ANAVEX 2-73 has the potential to significantly improve cognitive function in patients with early Alzheimer's disease. The Phase 2b/3 study showed:

  • Primary Endpoint : Statistically significant reduction in clinical decline on global cognitive scales.
  • Key Secondary Endpoints : Improvement measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Activities of Daily Living Scale (ADCS-ADL) .

Parkinson's Disease

ANAVEX 2-73 has also been evaluated for its efficacy in treating Parkinson's disease dementia. A Phase 2 study provided promising results:

  • Efficacy : Improvements observed in the Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) scores over a 48-week treatment period.
  • Safety Profile : The drug was well-tolerated with no significant adverse effects reported .

Clinical Data from Parkinson's Disease Studies

Clinical EndpointChange at OLE Baseline from DB EOTChange at Week 24 from OLE BaselineChange at Week 48 from OLE Baseline
MDS-UPDRS Part IIIMean (SE): 4.394 (2.155)-2.583 (2.474)-3.95 (4.067)
MDS-UPDRS Part II + IIIMean (SE): 6.667 (2.800)-3.870 (3.403)-2.20 (5.314)
MDS-UPDRS Total ScoreMean (SE): 9.818 (3.387)-4.739 (4.262)-2.25 (6.656)
Clinical Global Impression – ImprovementMean (SE): 0.629 (0.184)-0.542 (0.295)-0.7 (0.309)
Montreal Cognitive AssessmentMean (SE): -1.45455 (0.433)-0.2912 (0.519)-1.2 (0.537)

OLE = Open Label Extension; DB = Double-Blind; EOT = End of Trial

Rett Syndrome

ANAVEX 2-73 has shown significant efficacy in treating Rett syndrome, a rare neurodevelopmental disorder primarily affecting females:

  • Phase 3 AVATAR Trial Results : The trial met primary and secondary efficacy endpoints, demonstrating a statistically significant improvement in the Rett Syndrome Behavior Questionnaire and other measures .

Longitudinal Studies

The long-term effects of ANAVEX 2-73 were highlighted in a longitudinal study involving patients with Parkinson's disease dementia, where consistent improvements were observed over time during treatment . This suggests not only symptomatic relief but also potential disease-modifying effects.

Preclinical Evidence

Studies conducted on Fmr1 knockout mice demonstrated that ANAVEX 2-73 could reverse hyperactivity and restore associative learning capabilities, indicating its broad therapeutic potential beyond just neurodegenerative conditions .

Mechanism of Action

Anavex 2-73 exerts its effects by activating the sigma-1 receptor (SIGMAR1) and muscarinic receptors. Activation of SIGMAR1 results in the restoration of cellular homeostasis and promotes neuroplasticity. This mechanism is crucial for its potential therapeutic effects in neurodegenerative and neurodevelopmental disorders. The compound also targets protein misfolding, oxidative stress, mitochondrial dysfunction, and neuroinflammation, which are common features of these disorders .

Comparison with Similar Compounds

Pharmacological Profiles

ANAVEX 2-73 is part of a class of sigma-1 receptor agonists with dual activity at muscarinic receptors. Key comparators include ANAVEX 3-71 (AF710B) and ANAVEX 1-41 , both developed by Anavex, as well as Valbenazine (a VMAT2 inhibitor for movement disorders).

Compound Target Receptors Affinity (Ki/IC50) Key Indications Development Stage
ANAVEX 2-73 Sigma-1, M1–M4 σ1: 0.86 μM; M1: 3.3 μM AD, Parkinson’s, Rett syndrome Phase 2b/3 (AD)
ANAVEX 3-71 Sigma-1, M1 σ1: 0.046 nM; M1: 1.3 nM Alzheimer’s, FTD Phase 1 (FTD)
ANAVEX 1-41 Sigma-1, M1 σ1: 44.4 nM; M1: 18.5 nM Neurodegenerative diseases Preclinical
Valbenazine VMAT2 VMAT2: <10 nM Tardive dyskinesia FDA-approved


Key Observations :

  • Potency : ANAVEX 3-71 exhibits 18,700-fold higher sigma-1 affinity than ANAVEX 2-73, making it a more potent candidate for diseases requiring strong SIGMAR1 activation .
  • Mechanistic Breadth : ANAVEX 2-73’s broader muscarinic receptor engagement (M1–M4) contrasts with ANAVEX 3-71’s selective M1 activity, suggesting divergent therapeutic applications .
  • Metabolites : ANAVEX 2-73 generates an active metabolite, ANAVEX19-144 , which has a longer half-life (~2x) and contributes to sustained receptor modulation .

Preclinical Efficacy

  • ANAVEX 2-73 :
    • In AD models (3xTg mice), it reduced amyloid-beta and tau pathology, improved cognition, and mitigated neuroinflammation .
    • In Fragile X syndrome (Fmr1 KO mice), it reversed learning deficits and anxiety-like behaviors .
  • ANAVEX 3-71 :
    • Demonstrated superior disease-modifying effects in AD models, including restoration of synaptic integrity and mitochondrial function .

Clinical Development and Outcomes

Alzheimer’s Disease
  • ANAVEX 2-73 :
    • Phase 2a (NCT02244541): 57-week trial showed dose-dependent cognitive stabilization (ADAS-Cog, MMSE) .
    • Phase 2b/3 (NCT03790709): 48-week trial in 450 patients demonstrated significant slowing of cognitive decline (CDR-SB, p < 0.03) .
  • ANAVEX 3-71 :
    • Preclinical data support tau reduction and neuroprotection, but clinical trials remain in early stages .
Rett Syndrome
  • ANAVEX 2-73 :
    • Phase 2 (ANAVEX2-73-RS-001): 5 mg/day dose improved RSBQ scores by 21.3% vs. placebo (p < 0.05) .
    • EXCELLENCE trial (Phase 2/3) ongoing in pediatric patients .
Parkinson’s Disease
  • ANAVEX 2-73 :
    • Phase 2 trial (NCT03774459) showed dose-dependent cognitive improvements (CDR system) at 50 mg/day .

Biomarker and Precision Medicine Strategies

ANAVEX 2-73 uniquely leverages genomic biomarkers (e.g., SIGMAR1, COMT polymorphisms) to identify responders, enhancing clinical trial precision .

Biological Activity

ANAVEX 2-73, also known as Blarcamesine, is a novel therapeutic agent under investigation for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease and Rett syndrome. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, gene expression analysis, and case studies.

ANAVEX 2-73 primarily acts as an agonist of the sigma-1 receptor (SIGMAR1), which plays a crucial role in cellular homeostasis and neuroprotection. Activation of SIGMAR1 has been shown to enhance mitochondrial function and promote neuroplasticity, thereby potentially reversing neurodegenerative processes . The compound also interacts with muscarinic receptors, contributing to its therapeutic effects in cognitive disorders .

Phase 3 AVATAR Trial for Rett Syndrome

The Phase 3 AVATAR trial evaluated the efficacy of ANAVEX 2-73 in adult patients with Rett syndrome. Key findings include:

  • Primary Efficacy Endpoint : The Rett Syndrome Behavioral Questionnaire (RSBQ) Area Under Curve (AUC) showed a statistically significant improvement in 72.2% of patients treated with ANAVEX 2-73 compared to 38.5% in the placebo group (p = 0.037) with a Cohen’s d effect size of 1.91, indicating a very large effect .
  • Secondary Efficacy Endpoints : Significant improvements were also observed in emotional behavior symptoms measured by the Aberrant Behavior Checklist (ADAMS), where 52.9% of treated patients showed improvement versus 8.3% on placebo (p = 0.010) with a Cohen’s d effect size of 0.609 .

Phase IIb/III Trial for Alzheimer's Disease

In a separate study focused on Alzheimer's disease, ANAVEX 2-73 demonstrated:

  • Cognitive Improvement : The trial met co-primary endpoints, showing significant differences in cognitive function as measured by the ADAS-Cog13 and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) after 48 weeks .
  • Biomarker Correlation : Notably, treatment resulted in increased levels of GABA and decreased levels of L-alpha-aminoadipic acid (L-AAA), suggesting a biochemical basis for its clinical efficacy .

Gene Expression Analysis

Recent analyses from the AVATAR study revealed significant gene expression changes associated with ANAVEX 2-73 treatment:

Pathway Function p-value
NR1H2 and NR1H3Transcription / Translation4.11E-02
RHOU GTPase cycleSignaling4.20E-02
Fatty acid metabolismEnergy Metabolism4.36E-02
Nucleotide-binding oligomerization domainTranscription / Translation4.60E-02
Protein localizationMembrane Trafficking4.89E-02

These findings indicate that ANAVEX 2-73 may correct metabolic alterations in Rett syndrome patients through enhanced mitochondrial energy production and modulation of various metabolic pathways .

Safety Profile

ANAVEX 2-73 has been reported to have a favorable safety profile across multiple studies. In trials involving both Alzheimer's and Rett syndrome patients, the compound was well-tolerated with minimal adverse effects reported .

Q & A

Q. What is the mechanistic role of sigma-1 receptor activation in ANAVEX 2-73's neuroprotective effects?

ANAVEX 2-73 acts as a sigma-1 receptor agonist, modulating cellular processes such as protein folding, mitochondrial function, and oxidative stress. Preclinical studies show it restores neuronal homeostasis by enhancing synaptic plasticity and reducing neuroinflammation, particularly in Alzheimer’s disease (AD) models . Its metabolite, ANAVEX 19-144, also targets sigma-1 receptors with a longer half-life, amplifying therapeutic effects .

Q. How do genetic biomarkers (e.g., SIGMAR1/COMT) influence patient stratification in ANAVEX 2-73 trials?

Genomic analyses reveal that SIGMAR1 and COMT variants correlate with drug response. Excluding patients with these variants (10–20% of the population) improved clinical outcomes in Phase 2a trials, with 80–90% of remaining patients showing cognitive and functional improvements. This supports precision medicine approaches in ongoing trials .

Q. What are the standard endpoints used to assess efficacy in ANAVEX 2-73 trials for neurodegenerative diseases?

Primary endpoints include cognitive assessments (e.g., ADAS-Cog, CDR) and functional scales (e.g., RSBQ for Rett syndrome). Secondary endpoints often involve biomarker analysis (e.g., tau/Aβ levels) and safety profiles. For example, a 48-week Phase 2b/3 trial in AD reported a 4.03-point improvement in ADAS-Cog and 27% reduction in CDR-SB decline .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical success and mixed clinical outcomes of ANAVEX 2-73?

While preclinical models demonstrated neuroprotection and reduced Aβ/tau pathology , clinical trials show variability. For instance, a Phase 2 trial in pediatric Rett syndrome failed to meet endpoints despite positive adult data , highlighting differences in disease progression, dosing, or genetic subpopulations. Methodological adjustments, such as extended trial durations (e.g., 96-week open-label extensions) and stricter biomarker inclusion, are being tested to address this .

Q. What methodological considerations are critical for designing long-term studies on ANAVEX 2-73’s disease-modifying potential?

Long-term trials must account for pharmacokinetic dynamics, such as the metabolite ANAVEX 19-144’s extended half-life (~2× the parent compound) . Adaptive trial designs, incorporating interim analyses for dose optimization and biomarker validation (e.g., SIGMAR1 expression), are recommended. The 48-week Phase 2b/3 AD trial used such approaches, revealing sustained efficacy in 84% of patients .

Q. How do receptor affinity profiles (e.g., sigma-1 vs. M1) impact ANAVEX 2-73’s therapeutic specificity?

ANAVEX 2-73 has higher sigma-1 receptor affinity (IC50 = 0.86 μM) than M1 receptors (IC50 = 3.3 μM) , suggesting sigma-1 is its primary target. However, dual modulation may explain its broad effects on cognition, motor function, and neuroinflammation in Parkinson’s disease dementia (PDD) and AD . Comparative studies with selective agonists (e.g., ANAVEX 3-71) could clarify target contributions.

Q. What statistical strategies are employed to address high placebo responses in neurodegenerative disease trials?

Trials use mixed-model repeated measures (MMRM) to adjust for placebo effects, as seen in the Phase 2b/3 AD study, where ANAVEX 2-73 showed a 45% reduction in cognitive decline versus placebo . Stratification by baseline biomarkers (e.g., Aβ42 levels) and Bayesian adaptive designs may further improve sensitivity .

Data Analysis & Interpretation

Q. How should researchers interpret gene expression data from ANAVEX 2-73’s transcriptomic analyses?

Transcriptomic studies in PDD patients showed upregulation of neurodegenerative pathway genes (e.g., SNCA, MAPT) after 14 weeks of treatment, suggesting disease-modifying effects . Researchers should integrate these findings with clinical scores (e.g., MDS-UPDRS) and adjust for confounding factors like age and comorbidities.

Q. What are the implications of dose-dependent exposure responses observed in ANAVEX 2-73 trials?

Dose-response relationships, such as improved RSBQ scores in Rett syndrome at 5 mg/day , support personalized dosing strategies. However, saturation effects at higher doses (e.g., 50 mg in PD trials) necessitate pharmacokinetic modeling to balance efficacy and safety .

Contradictions & Limitations

Q. Why did ANAVEX 2-73 show divergent results between adult and pediatric Rett syndrome populations?

Differences in disease mechanisms (e.g., MECP2 mutation dynamics) and developmental stages may explain variability. The adult trial (NCT03758924) reported significant RSBQ improvements , while the pediatric EXCELLENCE trial did not meet endpoints . Preclinical models focusing on age-specific pathways are needed to refine dosing and targets.

Q. How reliable are preclinical models in predicting ANAVEX 2-73’s efficacy in human tauopathies?

While 3xTg-AD mice showed reduced tau pathology , human trials have not yet confirmed this effect. Discrepancies may arise from interspecies differences in tau aggregation or trial design (e.g., shorter durations). Combining CSF tau measurements with imaging biomarkers in future trials could bridge this gap .

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